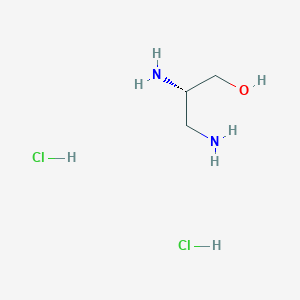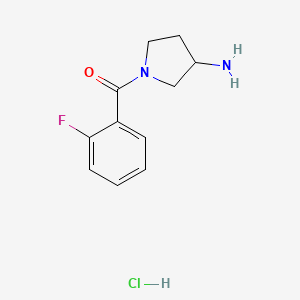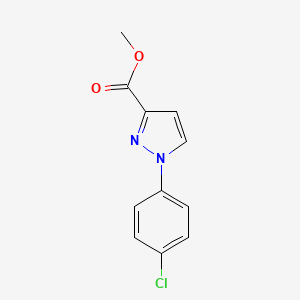![molecular formula C4H8ClF3N2O B1448529 2-[(2,2,2-三氟乙基)氨基]乙酰胺盐酸盐 CAS No. 1803592-34-8](/img/structure/B1448529.png)
2-[(2,2,2-三氟乙基)氨基]乙酰胺盐酸盐
描述
2-[(2,2,2-Trifluoroethyl)amino]acetamide hydrochloride is a synthetic organic compound classified as an acetamide derivative. Its chemical structure comprises an amino group bonded to an acetyl moiety, with the acetyl group further linked to a trifluoroethyl substituent . This compound is often used as an intermediate in organic synthesis and medicinal chemistry due to its unique properties.
科学研究应用
2-[(2,2,2-Trifluoroethyl)amino]acetamide hydrochloride serves as a valuable tool in scientific research due to its versatility. Its applications include:
作用机制
Target of Action
It is known to be a key intermediate in the synthesis of fluralaner , a broad-spectrum veterinary insecticide .
Mode of Action
In the condensation step of fluralaner synthesis, this compound reacts with a hydrolyzate and a condensing agent in a solvent medium under thermal conditions .
Result of Action
As a key intermediate in the synthesis of fluralaner, it plays a critical role in the structure and function of fluralaner, which is highly effective against various parasites in animals .
生化分析
Biochemical Properties
2-[(2,2,2-Trifluoroethyl)amino]acetamide hydrochloride plays a significant role in biochemical reactions, particularly in the synthesis of isoxazoline indolizine amides . It interacts with various enzymes and proteins, altering their activity and stability. For instance, it is known to interact with enzymes involved in the synthesis of fluralaner, a broad-spectrum veterinary insecticide . The trifluoroethyl group in the compound enhances its stability and modifies its biological activity, impacting properties such as solubility and lipophilicity .
Cellular Effects
2-[(2,2,2-Trifluoroethyl)amino]acetamide hydrochloride affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to impact the structure and function of fluralaner, which is highly effective against various parasites in animals . Additionally, it can affect the stability and activity of proteins within cells, leading to changes in cellular responses.
Molecular Mechanism
The molecular mechanism of 2-[(2,2,2-Trifluoroethyl)amino]acetamide hydrochloride involves its interaction with biomolecules through binding interactions and enzyme inhibition or activation. The compound’s trifluoroethyl group plays a crucial role in these interactions, enhancing its binding affinity and specificity . It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity and subsequent effects on cellular processes. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[(2,2,2-Trifluoroethyl)amino]acetamide hydrochloride change over time. The compound is stable under inert atmosphere and room temperature conditions . It may degrade over time, leading to changes in its activity and effects on cellular function. Long-term studies have shown that the compound can have lasting effects on cellular processes, including alterations in gene expression and protein activity .
Dosage Effects in Animal Models
The effects of 2-[(2,2,2-Trifluoroethyl)amino]acetamide hydrochloride vary with different dosages in animal models. At low doses, the compound can effectively modulate enzyme activity and cellular processes without causing significant adverse effects . At high doses, it may exhibit toxic or adverse effects, including cellular damage and disruption of normal cellular functions . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
2-[(2,2,2-Trifluoroethyl)amino]acetamide hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and degradation . The compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. For instance, it is involved in the synthesis of fluralaner, where it acts as a key intermediate .
Transport and Distribution
Within cells and tissues, 2-[(2,2,2-Trifluoroethyl)amino]acetamide hydrochloride is transported and distributed through interactions with transporters and binding proteins . These interactions influence its localization and accumulation within specific cellular compartments. The compound’s solubility in water and organic solvents facilitates its transport across cell membranes and distribution within tissues .
Subcellular Localization
The subcellular localization of 2-[(2,2,2-Trifluoroethyl)amino]acetamide hydrochloride is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, where it exerts its effects. The compound’s activity and function can be affected by its localization, as it interacts with different biomolecules within various subcellular environments.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 2-[(2,2,2-Trifluoroethyl)amino]acetamide hydrochloride typically involves the reaction of glycine protected by an N-phthalyl group with trifluoroethylamine or its salt to form an amide. The protective group is then removed under the action of hydrated fibril to obtain the crude product. This crude product can be salted with acid to get a salt of 2-[(2,2,2-Trifluoroethyl)amino]acetamide, and finally, a base is added to dissociate pure 2-[(2,2,2-Trifluoroethyl)amino]acetamide .
Industrial Production Methods
In industrial settings, the production of 2-[(2,2,2-Trifluoroethyl)amino]acetamide hydrochloride involves similar steps but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques and controlled reaction conditions to ensure consistency and quality .
化学反应分析
Types of Reactions
2-[(2,2,2-Trifluoroethyl)amino]acetamide hydrochloride undergoes various chemical reactions, including:
Condensation Reactions: It reacts with hydrolyzates and condensing agents in a solvent medium, resulting in the formation of compounds like fluralaner.
Substitution Reactions: The compound can participate in substitution reactions where the trifluoroethyl group can be replaced under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include condensing agents, acids, and bases. The reactions typically occur under thermal conditions or in the presence of catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include various derivatives used in medicinal chemistry and organic synthesis. For example, the formation of fluralaner, a compound effective against parasites in animals, is a significant application .
相似化合物的比较
Similar Compounds
2-Amino-N-(2,2,2-trifluoroethyl)acetamide: A closely related compound with similar applications in organic synthesis and medicinal chemistry.
2-Trifluoroethylacetamide: Another similar compound used in various chemical reactions and industrial applications.
Uniqueness
2-[(2,2,2-Trifluoroethyl)amino]acetamide hydrochloride stands out due to its specific structure, which imparts unique reactivity and stability. Its trifluoroethyl group enhances its chemical properties, making it a valuable intermediate in the synthesis of complex molecules .
属性
IUPAC Name |
2-(2,2,2-trifluoroethylamino)acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F3N2O.ClH/c5-4(6,7)2-9-1-3(8)10;/h9H,1-2H2,(H2,8,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNXYIEGDIYLNFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)N)NCC(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(thiophen-3-ylmethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride](/img/structure/B1448446.png)
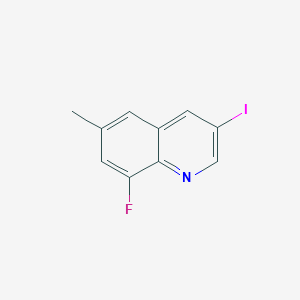
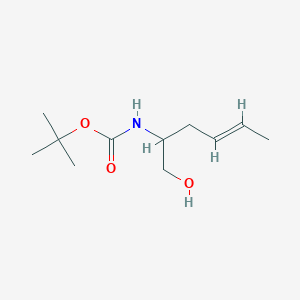
![3-({1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl}formamido)propanoic acid](/img/structure/B1448449.png)
![[1-(3-Methylphenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B1448453.png)
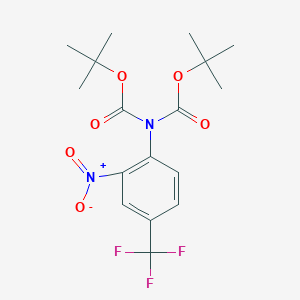
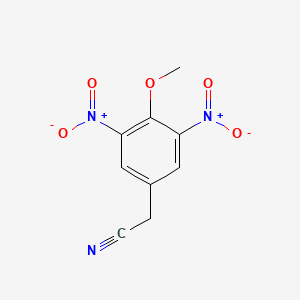

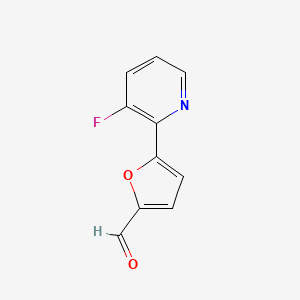

![3-Bromo-7-methoxy-5,6-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1448461.png)
